molecular formula C19H22N6O3S B2464438 N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide CAS No. 1207024-07-4

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide

Cat. No. B2464438
CAS RN: 1207024-07-4
M. Wt: 414.48
InChI Key: BUTHUSUXYJLNDJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonamide group, which is often found in antibiotics . The methoxyphenyl group attached to the pyrimidine ring could potentially contribute to the compound’s lipophilicity and ability to interact with biological targets.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the amino groups might be involved in acid-base reactions, while the sulfonamide could potentially undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would be influenced by the compound’s molecular structure. For example, the presence of polar and nonpolar groups could impact its solubility in different solvents .

Scientific Research Applications

Antiviral Activity

The compound’s structural features make it a potential candidate for antiviral drug development. Researchers have explored its inhibitory effects against specific viral strains, including HIV-1 and HIV-2. By targeting critical viral enzymes or proteins, this compound may help combat viral infections .

Cancer Therapy

Given its sulfonamide moiety, this compound could play a role in cancer treatment. Sulfonamides have been investigated as inhibitors of carbonic anhydrase enzymes, which are essential for tumor growth and metastasis. Further studies are needed to assess its efficacy in specific cancer types .

Supramolecular Chemistry

The crystal structures of this compound reveal interesting intermolecular interactions. Researchers have studied its hydrogen bonding patterns and secondary interactions. Such insights contribute to the field of supramolecular chemistry, aiding in the design of functional materials and molecular assemblies .

Azo Dye Synthesis

As a starting material, this compound can participate in azo dye synthesis. Azo dyes find applications in textiles, printing, and coloring agents. Understanding its reactivity and selectivity in dye formation is crucial for industrial processes .

Pharmaceutical Intermediates

Secondary amines like this compound serve as building blocks for pharmaceuticals. They feature prominently in the synthesis of antidepressants, analgesics, and other therapeutic agents. Researchers explore their pharmacological properties and potential clinical applications .

Materials Science

The unique combination of aromatic rings, sulfonamide, and pyrimidine motifs makes this compound interesting for materials science. It could be incorporated into polymers, sensors, or catalysts. Investigating its properties and interactions with other materials is essential for advancing this field .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental persistence. These properties are often determined through experimental studies .

properties

IUPAC Name

N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-14-12-18(24-15-5-7-16(28-2)8-6-15)25-19(23-14)21-10-11-22-29(26,27)17-4-3-9-20-13-17/h3-9,12-13,22H,10-11H2,1-2H3,(H2,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTHUSUXYJLNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=CN=CC=C2)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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